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Compound of Interest

Compound Name: 1-(Aminomethyl)cycloheptanol

Cat. No.: B1288031

For Researchers, Scientists, and Drug Development Professionals
Introduction

1-(Aminomethyl)cycloheptanol is a cycloalkanol derivative with potential applications in
medicinal chemistry and drug development. Its structure, featuring a primary amine and a
hydroxyl group on a seven-membered carbocyclic ring, makes it an interesting building block
for the synthesis of more complex molecules. This document provides a comprehensive
overview of its chemical properties, available spectral data, and relevant experimental
protocols.

Core Chemical Properties

The fundamental chemical and physical properties of 1-(Aminomethyl)cycloheptanol are
summarized below. These data are essential for its handling, characterization, and use in
synthetic chemistry.
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Property Value Reference
IUPAC Name ;—(aminomethyl)cycloheptan-l- 1]
1-Aminomethylcycloheptanol,
Synonyms Cycloheptanol, 1- [2]
(aminomethyl)-
CAS Number 45732-95-4 [1][2]
Molecular Formula C8H17NO [1112]
Molecular Weight 143.23 g/mol [1][2]
Boiling Point 240.297 °C at 760 mmHg [2]
Density 0.992 g/cm? [2]
Flash Point 99.128 °C [2]
pKa (Predicted) 12.99 + 0.20 [2]
Purity 95% [1]

Spectroscopic Data

While specific spectroscopic data for 1-(Aminomethyl)cycloheptanol is not widely published,
the expected spectral characteristics can be inferred from its structural analogue, 1-
(aminomethyl)cyclohexanol, and related cycloalkanols.

Expected *H NMR Spectral Data: The proton NMR spectrum is expected to show signals for
the cycloheptyl ring protons, the aminomethyl protons, and the hydroxyl proton.

Expected Chemical Shift

Assignment Multiplicity
(3) ppm
-OH Variable, broad singlet S
-CH2z- (ring protons) ~1.40-1.80 m
-CHz2-N ~25-3.0 S
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Expected 3C NMR Spectral Data: The carbon NMR spectrum would provide information about

the carbon framework.

Assignment Expected Chemical Shift (d) ppm
C-OH ~70-75
C-CH2N ~45-50
CHz (ring carbons) ~20-40

Expected IR Spectral Data: The infrared spectrum would show characteristic absorption bands

for the hydroxyl and amine functional groups.

Functional Group Wavenumber (cm~?) Description
O-H stretch (alcohol) 3200-3600 Broad

N-H stretch (primary amine) 3300-3500 Two bands
C-H stretch (alkane) 2850-3000 Strong

N-H bend (primary amine) 1590-1650 Medium

C-O stretch (alcohol) 1050-1250 Strong

Mass Spectrometry: Mass spectrometry would confirm the molecular weight and provide

information about the fragmentation pattern. The predicted collision cross-section (CCS) values

for the analogous 1-(aminomethyl)cyclohexanol suggest what might be expected for 1-

(Aminomethyl)cycloheptanol.

Experimental Protocols

Detailed experimental protocols for the synthesis of 1-(Aminomethyl)cycloheptanol are not

readily available in the public domain. However, a general synthetic approach can be proposed

based on established organic chemistry reactions.

Proposed Synthesis Workflow

© 2025 BenchChem. All rights reserved. 3/8

Tech Support


https://www.benchchem.com/product/b1288031?utm_src=pdf-body
https://www.benchchem.com/product/b1288031?utm_src=pdf-body
https://www.benchchem.com/product/b1288031?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1288031?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

A plausible synthetic route could involve the reaction of cycloheptanone with a suitable
aminomethylating agent.

Synthesis of 1-(Aminomethyl)cycloheptanol

Base catalyst

( )

e.g., Hz, Pd/C

Click to download full resolution via product page
Caption: Proposed synthesis of 1-(Aminomethyl)cycloheptanol.
General Protocol for Reduction of a Nitro Group:

» Dissolution: Dissolve the nitro-containing intermediate (e.g., 1-(nitromethyl)cycloheptanol) in
a suitable solvent such as methanol or ethanol.

o Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C).
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Hydrogenation: Subject the mixture to a hydrogen atmosphere (typically at a pressure of 1-
10 bar) and stir at room temperature.

Monitoring: Monitor the reaction progress by a suitable technique (e.g., TLC or GC-MS).

Work-up: Upon completion, filter the reaction mixture to remove the catalyst.

Isolation: Concentrate the filtrate under reduced pressure to yield the crude product, which
can then be purified by recrystallization or chromatography.

Biological Activity and Signaling Pathways

There is currently limited publicly available information regarding the specific biological
activities and associated signaling pathways of 1-(Aminomethyl)cycloheptanol. However,
related amino alcohol structures have been investigated for various biological activities,
including antimicrobial and insecticidal properties.[3][4] Further research is required to
elucidate the pharmacological profile of this particular compound.

Hypothetical Biological Screening Workflow

For a novel compound like 1-(Aminomethyl)cycloheptanol, a typical initial biological
screening process would be as follows:
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Biological Activity Screening
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Caption: A general workflow for biological screening.

Disclaimer: This document is intended for informational purposes for a technical audience. The
information provided is based on publicly available data and chemical principles. Appropriate
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safety precautions should be taken when handling any chemical substance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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